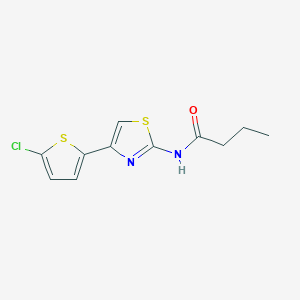

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide

Overview

Description

“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide” is a derivative of 4-(4-chlorothiophen-2-yl)thiazol-2-amine . It is a part of a class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring . Thiazoles are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves a multi-step synthetic approach . For instance, the synthesis of related thiazole derivatives involved the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine .Molecular Structure Analysis

The molecular structure of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide” would be similar to its parent compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, with an additional butyramide group attached. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide” would be similar to its parent compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

- Research Findings :

- In Vitro Assay :

- In Vitro Assay :

- Potential Applications :

Anti-Inflammatory Properties

COX-1 Inhibition

5-Lipoxygenase (5-LOX) Inhibition

Antimicrobial and Anticancer Research

Mechanism of Action

Target of Action

The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 , with IC50 values in the range of 0.76–9.01 μM . This compound also exhibits activity against COX-1 and 5-LOX , although to a lesser extent .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting the enzymes involved in their synthesis, this compound can effectively reduce these symptoms .

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX enzymes by N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .

Safety and Hazards

Future Directions

The future research on “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide” and its derivatives could focus on further exploring their biological activities, such as their potential anti-inflammatory and analgesic effects . Additionally, more studies could be conducted to better understand their mechanism of action and to optimize their synthesis process.

properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS2/c1-2-3-10(15)14-11-13-7(6-16-11)8-4-5-9(12)17-8/h4-6H,2-3H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJDSCDAFUBVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330268 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

CAS RN |

392248-58-7 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)